molecular formula C21H18FN5O4 B2687073 N-(3,4-dimethoxyphenyl)-2-[2-(4-fluorophenyl)-4-oxopyrazolo[1,5-d][1,2,4]triazin-5(4H)-yl]acetamide CAS No. 1021079-01-5

N-(3,4-dimethoxyphenyl)-2-[2-(4-fluorophenyl)-4-oxopyrazolo[1,5-d][1,2,4]triazin-5(4H)-yl]acetamide

Cat. No. B2687073
M. Wt: 423.404
InChI Key: WBDRPGLJISDTAC-UHFFFAOYSA-N
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Description

N-(3,4-dimethoxyphenyl)-2-[2-(4-fluorophenyl)-4-oxopyrazolo[1,5-d][1,2,4]triazin-5(4H)-yl]acetamide is a useful research compound. Its molecular formula is C21H18FN5O4 and its molecular weight is 423.404. The purity is usually 95%.
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Scientific Research Applications

Antipsychotic Potential

N-(3,4-dimethoxyphenyl)-2-[2-(4-fluorophenyl)-4-oxopyrazolo[1,5-d][1,2,4]triazin-5(4H)-yl]acetamide shows promise in antipsychotic applications. A similar compound, 2-(Diethylamino)-N-[4-(2-fluorobenzoyl)-1,3-dimethyl-1H-pyrazol-5-yl] acetamide, was found to have an antipsychotic-like profile in behavioral animal tests. Interestingly, it did not interact with dopamine receptors, unlike clinically available antipsychotic agents. This suggests potential for new antipsychotic drugs with different mechanisms of action and possibly fewer side effects (Wise et al., 1987).

Anticancer and Antimicrobial Properties

Compounds related to N-(3,4-dimethoxyphenyl)-2-[2-(4-fluorophenyl)-4-oxopyrazolo[1,5-d][1,2,4]triazin-5(4H)-yl]acetamide have demonstrated notable anticancer and antimicrobial activities. The synthesis of related triazole, triazine, and pyrazoline derivatives, which incorporate an antipyrin-4-yl or antipyrin-4-ylcarboxamide moiety, has shown potential in these areas. This indicates the chemical's possible role in developing new therapeutic agents (Riyadh, Kheder, & Asiry, 2013).

Structural Characterization and Chemical Synthesis

The compound's structure and synthesis play a crucial role in its application. For instance, isostructural compounds with similar molecular backbones have been synthesized and characterized, providing insights into their chemical behavior and potential applications in various fields, including pharmaceuticals (Kariuki, Abdel-Wahab, & El‐Hiti, 2021).

Molecular Docking and Biological Potentials

Molecular docking studies of derivatives of this compound have shown significant antimicrobial activity, comparable to standard drugs. This implies its utility in drug design and development for antimicrobial therapies (Mehta et al., 2019).

Anti-inflammatory Activity

Derivatives of N-(3,4-dimethoxyphenyl)-2-[2-(4-fluorophenyl)-4-oxopyrazolo[1,5-d][1,2,4]triazin-5(4H)-yl]acetamide have demonstrated significant anti-inflammatory activity. This suggests potential applications in developing new anti-inflammatory drugs (Sunder & Maleraju, 2013).

properties

IUPAC Name

N-(3,4-dimethoxyphenyl)-2-[2-(4-fluorophenyl)-4-oxopyrazolo[1,5-d][1,2,4]triazin-5-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H18FN5O4/c1-30-18-8-7-15(9-19(18)31-2)24-20(28)11-26-21(29)17-10-16(25-27(17)12-23-26)13-3-5-14(22)6-4-13/h3-10,12H,11H2,1-2H3,(H,24,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WBDRPGLJISDTAC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)NC(=O)CN2C(=O)C3=CC(=NN3C=N2)C4=CC=C(C=C4)F)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H18FN5O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

423.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(3,4-dimethoxyphenyl)-2-[2-(4-fluorophenyl)-4-oxopyrazolo[1,5-d][1,2,4]triazin-5(4H)-yl]acetamide

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